(Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles. This compound is characterized by the presence of a thiazole ring, an ethoxyphenyl group, and an ethylphenyl group. The “Z” configuration indicates the specific geometric isomerism around the double bond in the acrylonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole ring with the acrylonitrile moiety, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or ethylphenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in the design of bioactive molecules for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structural features make it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2-methoxyphenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(2-ethoxyphenyl)-2-(4-(4-propylphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(2-ethoxyphenyl)-2-(4-(4-isopropylphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile lies in its specific combination of functional groups and geometric configuration. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
(Z)-3-(2-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-3-16-9-11-17(12-10-16)20-15-26-22(24-20)19(14-23)13-18-7-5-6-8-21(18)25-4-2/h5-13,15H,3-4H2,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZTXODWZMYDPR-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OCC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OCC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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